molecular formula C8H7NOS B033503 2-(5-Acetyl-2-thienyl)acetonitrile CAS No. 107701-61-1

2-(5-Acetyl-2-thienyl)acetonitrile

Cat. No. B033503
M. Wt: 165.21 g/mol
InChI Key: RTCOCAXVCVPSRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(5-Acetyl-2-thienyl)acetonitrile often involves strategies like the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophene derivatives. For example, novel 2-aminothiophene derivatives were synthesized using the Gewald methodology, highlighting the flexibility and efficiency of this approach in constructing thiophene-based compounds (Khalifa & Algothami, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. This aspect is crucial as the sulfur atom contributes to the electronic properties of the compound, affecting its reactivity and interaction with other molecules. Molecular modeling studies of thiophene derivatives reveal that the sulfur atom and certain carbon atoms in the ring can have significant charges, influencing the molecule's chemical behavior (Khalifa & Algothami, 2020).

Scientific Research Applications

  • Organic Synthesis

    • Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
    • Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Proteomics Research

    • 2-(5-Acetyl-2-thienyl)acetonitrile is used in proteomics research .
    • The specific methods of application or experimental procedures in proteomics research can vary widely depending on the specific goals of the research .

properties

IUPAC Name

2-(5-acetylthiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOCAXVCVPSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377264
Record name 2-(5-acetyl-2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Acetyl-2-thienyl)acetonitrile

CAS RN

107701-61-1
Record name 2-(5-acetyl-2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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